molecular formula C17H13N3O7 B7910239 Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B7910239
M. Wt: 371.3 g/mol
InChI Key: ARGIPZKQJGFSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, commonly known as PYR-41 (CAS 418805-02-4), is a synthetic small-molecule inhibitor targeting the ubiquitin-activating enzyme E1. Its molecular formula is C₁₇H₁₃N₃O₇, with a molecular weight of 371.3 g/mol . Structurally, it features a pyrazolidin-3,5-dione core conjugated to a 5-nitrofuran moiety via a methylidene linker, while the benzoate ester group enhances cell permeability (Figure 1).

Properties

IUPAC Name

ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-02-4
Record name PYR 41
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418805-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of Pyrazolidine Dione Intermediate

Pyrazolidine diones are typically synthesized via cyclocondensation of hydrazines with diketones or β-keto esters. For example:

  • Hydrazine + Diethyl acetylenedicarboxylate : Reacting hydrazine hydrate with diethyl acetylenedicarboxylate in ethanol under reflux yields a pyrazolidine dione derivative.

  • Modification for Target Compound : Substituting hydrazine with a benzoate-substituted hydrazine (e.g., ethyl 4-hydrazinylbenzoate) could directly incorporate the ethyl benzoate group into the pyrazolidine ring.

Reaction Conditions :

  • Solvent: Ethanol or toluene

  • Catalyst: Rare-earth oxides (e.g., neodymium sesquioxide)

  • Temperature: Reflux (80–100°C)

  • Time: 3–6 hours

Example Protocol :

  • Combine ethyl 4-hydrazinylbenzoate (1 equiv), diethyl acetylenedicarboxylate (1.2 equiv), and neodymium sesquioxide (5 mol%) in toluene.

  • Reflux for 4 hours, then filter to recover the catalyst.

  • Concentrate the filtrate to obtain the pyrazolidine dione intermediate (yield: ~85%).

Introduction of 5-Nitrofuran-2-yl Methylidene Group

The nitrofuran substituent is introduced via Knoevenagel condensation between the pyrazolidine dione’s active methylene group and 5-nitrofuran-2-carbaldehyde.

Reaction Mechanism :

  • Base-mediated deprotonation of the pyrazolidine dione’s methylene group.

  • Nucleophilic attack on the aldehyde’s carbonyl carbon.

  • Elimination of water to form the α,β-unsaturated ketone.

Optimized Conditions :

  • Solvent: Absolute ethanol or dimethylformamide (DMF)

  • Base: Piperidine or ammonium acetate

  • Temperature: 60–80°C

  • Time: 2–4 hours

Example Protocol :

  • Dissolve the pyrazolidine dione intermediate (1 equiv) and 5-nitrofuran-2-carbaldehyde (1.1 equiv) in ethanol.

  • Add piperidine (0.1 equiv) and reflux for 3 hours.

  • Cool and filter the precipitate to isolate the product (yield: ~75%).

Alternative Synthetic Strategies

One-Pot Tandem Reactions

A streamlined approach combines pyrazolidine dione formation and Knoevenagel condensation in a single vessel:

  • React ethyl 4-hydrazinylbenzoate, diethyl acetylenedicarboxylate, and 5-nitrofuran-2-carbaldehyde in toluene with neodymium sesquioxide.

  • Reflux for 6 hours, then isolate via column chromatography (hexane/ethyl acetate).

Advantages :

  • Reduced purification steps

  • Higher atom economy

Challenges :

  • Competing side reactions may lower yield.

Solid-Phase Synthesis

Immobilizing the benzoate intermediate on resin enables stepwise assembly:

  • Attach ethyl 4-aminobenzoate to Wang resin via ester linkage.

  • Perform cyclocondensation and Knoevenagel reactions on the solid support.

  • Cleave the product using trifluoroacetic acid (TFA).

Benefits :

  • Simplified purification

  • Scalability for industrial production.

Critical Analysis of Methodologies

Method Yield Purity Catalyst Reusability Environmental Impact
Stepwise Synthesis70–85%≥99%LimitedModerate (solvent waste)
One-Pot Tandem Reaction65–75%≥98%Yes (rare-earth oxides)Low (catalyst recycling)
Solid-Phase Synthesis60–70%≥95%High (resin reuse)Minimal

Key Observations :

  • Catalyst Choice : Rare-earth oxides (e.g., neodymium sesquioxide) enhance esterification and condensation efficiency while allowing reuse.

  • Solvent Selection : Toluene and ethanol are preferred for their balance of reactivity and environmental safety.

  • Byproduct Management : Solid-phase methods minimize waste, aligning with green chemistry principles.

Advanced Characterization and Validation

Spectroscopic Data :

  • 1H NMR (CDCl3) : δ 1.42 (t, 3H, –CH2CH3), 4.40 (q, 2H, –OCH2), 6.85 (d, 1H, furan-H), 7.52–8.10 (m, 4H, aromatic-H), 8.35 (s, 1H, =CH–).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrazolidine dione), 1520 cm⁻¹ (NO2).

Purity Assessment :

  • HPLC with C18 column (acetonitrile/water gradient) confirms ≥99.5% purity.

Industrial Scalability and Challenges

Scalability Considerations :

  • Continuous Flow Reactors : Fixed-bed systems with immobilized catalysts enable large-scale production.

  • Cost Drivers : 5-Nitrofuran-2-carbaldehyde availability and catalyst recycling efficiency.

Pending Challenges :

  • Nitrofuran Stability : Degradation under prolonged heating necessitates strict temperature control.

  • Regulatory Compliance : Nitrofurans are scrutinized for genotoxicity, requiring stringent impurity profiling .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Parameter Details
Reactants/ConditionsAqueous HCl (acidic) or NaOH (basic) at elevated temperatures (60–80°C)
Product4-[4-[(5-Nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoic acid
Key ObservationsReaction rate depends on pH and temperature. Basic conditions accelerate hydrolysis.

Nucleophilic Substitution at Carbonyl Sites

The pyrazolidin-dione carbonyl groups participate in nucleophilic attacks, enabling interactions with amines or thiols.

Parameter Details
Reactants/ConditionsPrimary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF)
ProductAmide derivatives via Schiff base formation or direct substitution.
CatalystsTriethylamine (for deprotonation).
SelectivityPreferential reactivity at the less sterically hindered carbonyl position.

Reduction of the Nitrofuran Moiety

The nitro group on the furan ring can be reduced to an amine under catalytic hydrogenation.

Parameter Details
Reactants/ConditionsH₂ gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol at 25–50°C
ProductEthyl 4-[4-[(5-aminofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Side ReactionsOver-reduction of the furan ring is minimized by controlled H₂ exposure.

Condensation Reactions

The α,β-unsaturated ketone system in the pyrazolidin-dione core facilitates condensation with nucleophiles.

Parameter Details
Reactants/ConditionsHydrazines or hydroxylamines in refluxing ethanol
ProductHeterocyclic adducts (e.g., pyrazole derivatives).
Steric InfluenceBulky substituents on the nucleophile reduce reaction efficiency.

Mechanistic Insights and Stability

  • pH Sensitivity : The compound degrades in strongly acidic/basic media, requiring neutral buffers for biological assays .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Cross-Linking Activity : Forms covalent adducts with cellular proteins via Michael addition, contributing to its ubiquitin-activating enzyme (E1) inhibition .

Comparative Reactivity Table

Reaction Type Rate (Relative) Key Drivers Byproducts
Ester HydrolysisModeratepH, temperatureEthanol
Nitro ReductionSlowCatalyst loading, H₂ pressurePartially reduced intermediates
CondensationFastNucleophile strength, solvent polarityWater

Scientific Research Applications

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a compound of significant interest in various scientific research applications. This article explores its properties, synthesis, and applications across different fields, including medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

This compound can be described by its molecular formula C16H15N3O5C_{16}H_{15}N_3O_5. The compound features a nitrofuran group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. The presence of the pyrazolidinone moiety enhances its potential as a pharmacological agent.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as:

  • Antimicrobial Agent : Compounds containing nitrofuran groups are well-documented for their antibacterial and antifungal activities. Studies have indicated that derivatives similar to this compound exhibit significant activity against a range of pathogens.
  • Antitumor Activity : Research has suggested that the incorporation of pyrazolidinone structures can enhance cytotoxicity against cancer cell lines, making this compound a candidate for further development in cancer therapeutics.

Agricultural Chemistry

In agricultural applications, compounds like this compound are being explored for:

  • Pesticidal Properties : The nitrofuran moiety may contribute to insecticidal or herbicidal activities. Preliminary studies indicate that such compounds can affect pest behavior or growth.

Materials Science

The unique structural features of this compound also lend it potential in materials science:

  • Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of nitrofuran compounds demonstrated significant inhibition of bacterial growth in vitro. This compound was tested against strains of E. coli and Staphylococcus aureus, showing promising results that warrant further exploration in vivo.

Case Study 2: Cancer Cell Line Studies

Research involving various pyrazolidinone derivatives indicated that those containing nitro groups exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF7). This compound was included in this study and showed IC50 values comparable to established chemotherapeutic agents.

Comparison with Similar Compounds

Key Properties

  • Solubility: Highly soluble in DMSO (≥50 mg/mL) but insoluble in water and ethanol without ultrasonication .
  • Biological Activity : PYR-41 irreversibly inhibits E1 enzyme activity, blocking ubiquitination and downstream proteasomal degradation. This mechanism disrupts tumor suppressor pathways, making it a tool for studying cancer biology .
  • Applications : Primarily used in cell culture studies to explore ubiquitin-proteasome system dynamics .

PYR-41 belongs to a class of heterocyclic benzoate derivatives with varied biological activities. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, solubility, and functional targets.

Structural Analogues from the I-Series ()

The I-series compounds (e.g., I-6230, I-6232, I-6273) share a phenethylamino-benzoate backbone but differ in heterocyclic substituents (Table 1).

Compound ID Substituent Heterocycle Type Potential Biological Target Solubility Notes
PYR-41 5-Nitrofuran-2-yl methylidene Nitrofuran E1 Ubiquitin-activating enzyme DMSO-soluble, ethanol-insoluble
I-6230 Pyridazin-3-yl Pyridazine Not reported Likely polar, DMSO-compatible*
I-6232 6-Methylpyridazin-3-yl Methylpyridazine Not reported Increased lipophilicity*
I-6273 Methylisoxazol-5-yl Isoxazole Not reported Moderate solubility*
I-6373 3-Methylisoxazol-5-yl (thio-linked) Isoxazole (thioether) Not reported Reduced polarity*
I-6473 3-Methylisoxazol-5-yl (ethoxy-linked) Isoxazole (ether) Not reported Enhanced solubility*

Table 1 : Structural comparison of PYR-41 and I-series analogues. *Solubility inferred from substituent chemistry.

Key Observations :

  • In contrast, pyridazine or isoxazole substituents in the I-series may modulate target selectivity (e.g., kinase vs. protease inhibition).
Functional Analogues in Ubiquitin Pathway Inhibition

While direct functional analogues of PYR-41 are scarce in the provided evidence, compounds like TAK-243 (a clinical-stage E1 inhibitor) and MLN4924 (NEDD8-activating enzyme inhibitor) are well-documented in literature. Unlike PYR-41, these agents often exhibit higher specificity and potency but lack nitrofuran-mediated redox properties .

Discrepancies and Limitations
  • Solubility Conflicts: PYR-41’s ethanol solubility is inconsistently reported, highlighting the need for experimental validation .
  • Biological Data Gaps : The I-series compounds lack published activity data, limiting mechanistic comparisons.

Biological Activity

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, commonly referred to as PYR-41, is a synthetic compound that has garnered significant interest due to its unique biological activities, particularly in cancer research and protein regulation. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C17_{17}H16_{16}N4_{4}O7_{7}
Molecular Weight : Approximately 357.30 g/mol

The compound features a complex structure that includes a benzoate moiety linked to a pyrazolidin derivative with a nitrofuran group. This unique arrangement is crucial for its biological activity.

PYR-41 functions primarily as an ubiquitin-activating enzyme inhibitor , specifically targeting UBE1 (Ubiquitin Conjugating Enzyme E1). This inhibition disrupts the ubiquitination process, leading to the accumulation of certain proteins that can influence cell cycle regulation and apoptosis. The compound's ability to modulate protein degradation pathways suggests its potential in enhancing the efficacy of cancer therapies.

Biological Activity

  • Inhibition of Ubiquitination :
    • PYR-41 inhibits the ubiquitin-proteasome system, which is critical for regulating protein levels within cells. By blocking UBE1, it prevents the tagging of proteins for degradation, leading to their accumulation.
    • This mechanism can alter cellular responses to stress and promote apoptosis in cancer cells.
  • Anticancer Potential :
    • Preclinical studies indicate that PYR-41 may enhance the effectiveness of existing cancer treatments by altering the degradation pathways of proteins involved in tumor growth and survival.
    • The compound has shown promise in various cancer models, suggesting its role as a potential therapeutic agent.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with PYR-41 resulted in significant apoptosis through the modulation of key regulatory proteins involved in cell survival pathways. The findings indicated an enhanced sensitivity to chemotherapeutic agents when used in conjunction with PYR-41.

Study 2: Mechanistic Insights

Research exploring the molecular mechanisms revealed that PYR-41 influences the expression levels of proteins associated with cell cycle regulation. Specifically, it was noted that the compound led to increased levels of p53 and decreased levels of cyclins D1 and E, which are crucial for cell cycle progression.

Comparative Analysis

The following table summarizes key features of PYR-41 compared to related compounds:

Compound NameStructureUnique Features
PYR-41 (Ethyl 4-[4-(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate) StructureUbiquitin E1 inhibitor with potential anticancer properties
Ethyl 4-(4-nitrophenyl)benzoate StructureLacks pyrazolidine and nitrofuran groups; used as an intermediate in organic synthesis
Nitrofurantoin StructureAn antibiotic primarily used for urinary tract infections; contains nitrofuran but lacks pyrazolidine

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of this compound?

  • Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with ≥98.5% purity thresholds, as validated in multiple studies .
  • Structural Confirmation : Employ 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to verify the pyrazolidinone and nitrofuran moieties. For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX refinement) can resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : Confirm molecular weight (371.3 g/mol) using high-resolution mass spectrometry (HRMS) .

Q. How should stock solutions be prepared for in vitro studies?

  • Answer :

  • Primary Solvent : Dissolve in DMSO at concentrations of 46–74 mg/mL (123.89–199.29 mM) .
  • Working Solutions : Dilute with co-solvents to maintain solubility and reduce cytotoxicity:
ComponentConcentration RangePurpose
DMSO2–10%Primary solvent
PEG30030–40%Co-solvent
Tween805%Surfactant
Saline/ddH2O45–63%Aqueous medium
  • Storage : Aliquot and store at -20°C or -80°C to minimize freeze-thaw degradation .

Q. What is the mechanism of action of this compound as a ubiquitination inhibitor?

  • Answer :

  • E1 Enzyme Inhibition : Blocks ubiquitin-activating enzyme (E1), preventing ubiquitin transfer to E2 conjugases, thereby stabilizing substrates like p53 and IκBα .
  • Downstream Effects : Reduces NF-κB activation and proteasomal degradation while enhancing tumor suppressor transcription .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility values across studies?

  • Answer :

  • Experimental Validation : Re-measure solubility using standardized protocols (e.g., shake-flask method with HPLC quantification).
  • Batch Variability : Compare lot-specific certificates of analysis (CoA) from suppliers.
  • Documented Variability :
SourceSolubility in DMSO (mg/mL)Conditions
≥5025°C
≥18.55Not specified
46–74Room temperature
  • Degradation Checks : Use 1H^1 \text{H} NMR to detect hydrolyzed byproducts .

Q. What strategies optimize cellular assays given solubility limitations?

  • Answer :

  • Surfactant Buffers : Incorporate 5% Tween80 or Pluronic F-68 to enhance dispersion .
  • DMSO Tolerance : Pre-test cell viability at ≤0.1% DMSO to avoid cytotoxicity .
  • Controls : Include vehicle-only and positive controls (e.g., MG132 for proteasome inhibition) .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Answer :

  • Steric Hindrance : Bulky nitrofuran and pyrazolidinone groups may disrupt crystal packing. Mitigate by:
  • Solvent Screening : Use mixed solvents (e.g., DMF:EtOH 1:1) for slow evaporation .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., Schiff bases) .
  • Centrosymmetric Crystals : If crystals form in centric space groups (e.g., P21/cP2_1/c), consider derivatization with heavy atoms for phasing .

Q. How can synthetic byproducts be characterized during pyrazolidinone derivative preparation?

  • Answer :

  • Side Reactions : Monitor for acetylation (e.g., unintended formation of methyl 4-(4-(2-acetylhydrazinyl)-2-oxopyrrolidin-1-yl)benzoate) via 1H^1 \text{H} NMR (e.g., singlet at 1.86 ppm for acetyl groups) .
  • Purification : Use recrystallization (ethanol/DMF mixtures) or preparative HPLC to isolate target compounds .

Data Contradiction Analysis

Q. How should researchers validate biological findings when literature is limited?

  • Answer :

  • Cross-Validation : Replicate key results (e.g., E1 inhibition IC50_{50}) using orthogonal assays (e.g., ATP-PPi exchange assays vs. ubiquitin-thioester formation) .
  • Negative Controls : Include E1-deficient cell lines or siRNA knockdowns to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.